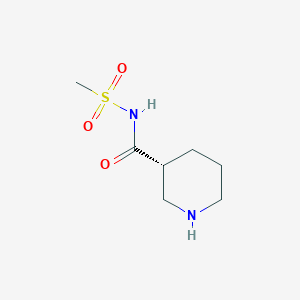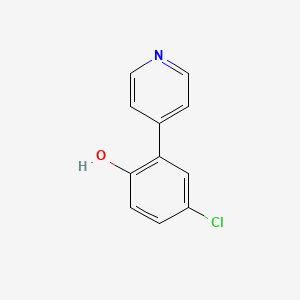
(3-Bromo-5-trifluoromethyl-phenyl)-ethyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-5-trifluoromethyl-phenyl)-ethyl-amine is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and an ethylamine moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-trifluoromethyl-phenyl)-ethyl-amine typically involves the bromination of a trifluoromethyl-substituted phenyl compound followed by the introduction of an ethylamine group. One common method involves the use of bromine and a suitable catalyst to achieve selective bromination at the desired position on the phenyl ring. The resulting intermediate is then subjected to nucleophilic substitution with ethylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-trifluoromethyl-phenyl)-ethyl-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-Bromo-5-trifluoromethyl-phenyl)-ethyl-amine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of halogenated and trifluoromethylated compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicine, this compound has potential applications in drug discovery and development. Its structural features make it a candidate for the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (3-Bromo-5-trifluoromethyl-phenyl)-ethyl-amine involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-trifluoromethyl-phenol
- 3-Bromo-5-trifluoromethyl-benzene
- 3-Bromo-5-trifluoromethyl-aniline
Uniqueness
(3-Bromo-5-trifluoromethyl-phenyl)-ethyl-amine is unique due to the presence of both an ethylamine group and a trifluoromethyl group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H9BrF3N |
|---|---|
Molecular Weight |
268.07 g/mol |
IUPAC Name |
3-bromo-N-ethyl-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H9BrF3N/c1-2-14-8-4-6(9(11,12)13)3-7(10)5-8/h3-5,14H,2H2,1H3 |
InChI Key |
SWBAMXHTANDWNX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC(=CC(=C1)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(Z)-2-(2-hydroxyethyl)octadec-9-enoyl]azanium acetate](/img/structure/B12073593.png)
![6-Bromo-1-isobutyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12073596.png)


![2-(3-Fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12073626.png)





![N-[(3-fluorophenyl)methyl]-N-propylpiperidin-3-amine](/img/structure/B12073654.png)

